Methyl 4-(7-aminoheptyl)benzoate hydrochloride
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Overview
Description
Methyl 4-(7-aminoheptyl)benzoate hydrochloride is an organic compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.80956 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an aminoheptyl group attached to the benzene ring. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(7-aminoheptyl)benzoate hydrochloride typically involves the esterification of 4-(7-aminoheptyl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-aminoheptyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or hydroxylamine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-(7-aminoheptyl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 4-(7-aminoheptyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoheptyl group allows the compound to bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)benzoate hydrochloride
- Methyl 4-(aminobutyl)benzoate hydrochloride
- Methyl 4-(aminopropyl)benzoate hydrochloride
Uniqueness
Methyl 4-(7-aminoheptyl)benzoate hydrochloride is unique due to its longer aminoheptyl chain, which can influence its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for studying long-chain interactions in biochemical systems .
Properties
CAS No. |
1956384-83-0 |
---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
methyl 4-(7-aminoheptyl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-18-15(17)14-10-8-13(9-11-14)7-5-3-2-4-6-12-16;/h8-11H,2-7,12,16H2,1H3;1H |
InChI Key |
QAGPZHSFCYFDJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCCCCN.Cl |
Origin of Product |
United States |
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